Product packaging for 1,8-Phenanthroline, 2-methyl-(Cat. No.:CAS No. 61351-98-2)

1,8-Phenanthroline, 2-methyl-

Cat. No.: B14575977
CAS No.: 61351-98-2
M. Wt: 194.23 g/mol
InChI Key: VASBJYDMXMANDN-UHFFFAOYSA-N
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Description

1,8-Phenanthroline, 2-methyl- is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,8-Phenanthroline, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Phenanthroline, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2 B14575977 1,8-Phenanthroline, 2-methyl- CAS No. 61351-98-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61351-98-2

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

2-methyl-1,8-phenanthroline

InChI

InChI=1S/C13H10N2/c1-9-2-3-10-4-5-11-8-14-7-6-12(11)13(10)15-9/h2-8H,1H3

InChI Key

VASBJYDMXMANDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2C=CN=C3

Origin of Product

United States

Synthesis and Functionalization of 2 Methyl 1,10 Phenanthroline

Established Synthetic Methodologies

The synthesis and subsequent derivatization of 2-methyl-1,10-phenanthroline (B1276036) are achieved through a variety of established chemical transformations. These methods provide access to a wide range of functionalized phenanthroline ligands.

The methyl group at the 2-position of the phenanthroline ring serves as a synthetic handle that can be oxidized to afford valuable carboxylic acid derivatives. These derivatives are important for introducing further functionality or for creating water-soluble ligands. researchgate.netmdpi.com One common method involves the oxidation of commercially available 2,9-dimethyl-1,10-phenanthroline (neocuproine) using sodium chlorite (B76162) in water. mdpi.com This reaction is typically performed by heating the mixture to reflux, followed by acidification to isolate the carboxylic acid product. mdpi.com An alternative route involves the oxidation of the methyl group first to an aldehyde using selenium dioxide, and then subsequent oxidation to the carboxylic acid with nitric acid. chempedia.info

Starting MaterialOxidizing Agent(s)Reaction ConditionsProductReference
2,9-Dimethyl-1,10-phenanthrolineSodium chlorite (NaClO₂)Water, 90°C, 6 hours, followed by acidification with HCl9-Methyl-1,10-phenanthroline-2-carboxylic acid mdpi.com
Methylated phenanthroline1. Selenium dioxide (SeO₂) 2. Nitric acid (HNO₃)1. Dioxane 2. Not specifiedPhenanthroline carboxylic acid chempedia.info

The fundamental pyridine (B92270) rings within the 1,10-phenanthroline (B135089) scaffold can be constructed through condensation reactions reminiscent of the Hantzsch pyridine synthesis. wikipedia.org The classical Hantzsch reaction is a multi-component reaction that typically involves the condensation of a β-keto ester (like ethyl acetoacetate), an aldehyde, and a nitrogen donor (such as ammonia (B1221849) or ammonium (B1175870) acetate). wikipedia.org The initial product is a dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine ring. wikipedia.org While not a direct route to 2-methyl-1,10-phenanthroline itself, variations of this condensation strategy are fundamental to building the heterocyclic core of phenanthroline and its derivatives. A related classical method for synthesizing the phenanthroline core is the Skraup reaction, which involves reacting glycerol (B35011) with an aromatic amine like o-phenylenediamine (B120857). wikipedia.org

Multi-component reactions (MCRs), such as the Hantzsch synthesis, are highly efficient strategies for assembling complex molecules like phenanthroline derivatives from simple precursors in a single step. wikipedia.orgyoutube.com These reactions are characterized by their high atom economy and operational simplicity, as multiple bonds are formed in one pot, often without the need to isolate intermediates. wikipedia.org The Skraup synthesis of phenanthroline, for example, is a two-step successive MCR where glycerol is dehydrated to acrolein, which then condenses with o-phenylenediamine and undergoes cyclization. wikipedia.org The development of novel MCRs continues to be an active area of research for accessing structurally diverse heterocyclic compounds. youtube.com

Nucleophilic substitution is a powerful tool for introducing a wide array of functional groups onto the phenanthroline framework. One strategy involves the modification of the methyl group itself. For instance, the methyl group can be chlorinated to form 2-chloromethyl-1,10-phenanthroline. This chlorinated intermediate can then undergo substitution with various nucleophiles. nih.gov An example is the reaction with 3,5-dimethylpyrazole (B48361) in a phase-transfer catalyzed reaction to yield 2-methyl-9-(3,5-dimethylpyrazolylmethyl)-1,10-phenanthroline. nih.gov

Another approach is nucleophilic aromatic substitution (SNAr) on halogenated phenanthroline rings. For example, 4,7-dichloro-1,10-phenanthroline (B1630597) derivatives can react with nucleophiles like azide (B81097) or methoxide (B1231860) to yield substituted products. researchgate.net Similarly, bromo-substituted phenanthrolines can undergo palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Hirao reactions, with various nucleophiles. researchgate.net

Phenanthroline SubstrateNucleophileReaction TypeProductReference
2-Chloromethyl-9-methyl-1,10-phenanthroline3,5-DimethylpyrazoleNucleophilic Substitution (Phase Transfer)2-Methyl-9-(3,5-dimethylpyrazolylmethyl)-1,10-phenanthroline nih.gov
Diethyl 4,7-dichloro-1,10-phenanthroline-3,8-dicarboxylateSodium azide (NaN₃)SNAr4,7-Diazido-substituted phenanthroline researchgate.net
Diethyl 4,7-dichloro-1,10-phenanthroline-3,8-dicarboxylateSodium methoxide (NaOMe)SNAr4,7-Dimethoxy-substituted phenanthroline researchgate.net
Butyl 8-bromo-1,10-phenanthroline-3-carboxylateVarious (e.g., alkynes, boronic acids)Palladium-catalyzed cross-couplingFunctionalized phenanthroline derivatives researchgate.net

Ligand Design and Modification Strategies

The properties of 2-methyl-1,10-phenanthroline as a ligand are significantly influenced by the methyl substituent. Understanding these effects is crucial for designing metal complexes with specific photophysical, electrochemical, or catalytic properties.

The methyl group at the 2-position of the 1,10-phenanthroline ring imparts distinct steric and electronic characteristics to the molecule. cmu.edu These effects play a critical role in determining the coordination chemistry and reactivity of the ligand and its metal complexes.

Steric Effects: The primary steric effect of the methyl group is the introduction of bulk around the nitrogen donor atom. This steric hindrance can influence the geometry of the resulting metal complexes. For example, in copper(I) complexes, substituents at the 2- and 9-positions can prevent the excited state from adopting a flattened square-planar geometry, which in turn affects the complex's photophysical properties, such as its excited-state lifetime. cmu.edu The steric repulsion between methyl groups in 2,9-dimethyl-1,10-phenanthroline (neocuproine) favors a tetrahedral coordination geometry for Cu(I), which influences the redox potential of the Cu(II)/Cu(I) couple. chempedia.info

Electronic Effects: The methyl group is an alkyl group and acts as an electron-donating group through an inductive effect (+I effect). lumenlearning.com This donation of electron density increases the electron richness of the phenanthroline ring system. tandfonline.com An increase in electron density on the nitrogen atoms enhances the basicity of the ligand, which can lead to stronger coordination to metal ions. The electronic nature of the substituents also has a profound impact on the electrochemical properties of the metal complexes, influencing their redox potentials. cmu.edu

Effect TypeDescriptionConsequenceReference
StericThe methyl group introduces bulk near the nitrogen donor atom.Influences coordination geometry, prevents excited-state flattening in Cu(I) complexes, and can affect reaction rates. chempedia.infocmu.eduresearchgate.net
ElectronicThe methyl group is electron-donating via an inductive effect (+I).Increases electron density on the phenanthroline ring, enhances ligand basicity, and modifies the redox potential of metal complexes. cmu.edulumenlearning.comtandfonline.com

An in-depth examination of 2-methyl-1,10-phenanthroline reveals its significance as a foundational molecule in synthetic chemistry. Its unique structure allows for targeted functionalization, enabling the development of derivatives with tailored properties for specific applications, particularly in enhancing water solubility and constructing complex supramolecular structures.

2 Functional Group Introduction for Water Solubility

The parent 1,10-phenanthroline scaffold is sparingly soluble in water. rsc.org For applications in aqueous systems, such as in biological studies or as water-soluble catalysts, the introduction of hydrophilic functional groups onto the 2-methyl-1,10-phenanthroline core is essential. tandfonline.commdpi.com Key strategies have been developed to achieve this, primarily focusing on the addition of ionic or polar moieties.

One of the most direct methods involves the oxidation of the methyl group. For instance, the related compound 2,9-dimethyl-1,10-phenanthroline (neocuproine) can be selectively oxidized to form 9-methyl-1,10-phenanthroline-2-carboxylic acid. mdpi.comresearchgate.net This process introduces a carboxylic acid group, which can be deprotonated to a carboxylate salt, significantly enhancing aqueous solubility. mdpi.com The reaction is typically performed using an oxidizing agent like sodium chlorite in water. mdpi.com

Another established technique for increasing the water solubility of phenanthrolines is sulfonation. tandfonline.com While direct sulfonation of the phenanthroline nucleus is challenging, the modification of substituted phenanthrolines is a common approach. For example, bathocuproine, which has phenyl groups attached to the phenanthroline core, can be sulfonated to create water-soluble derivatives. tandfonline.com This strategy highlights a pathway where functionalization at other positions on the 2-methyl-1,10-phenanthroline ring system could be used to introduce sulfonic acid groups. tandfonline.com

Quaternization of the nitrogen atoms in the phenanthroline ring is another effective method. Reacting 1,10-phenanthroline with alkyl halides, such as 1-bromoalkanes, results in the formation of N-alkyl-1,10-phenanthrolinium bromide salts. tandfonline.com These salts are ionic and exhibit amphiphilic properties, making them more soluble in water. tandfonline.com This method can be applied to 2-methyl-1,10-phenanthroline to enhance its utility in aqueous environments.

Furthermore, introducing polyphenol groups has been shown to improve water solubility. nih.gov The Perkin condensation reaction can be used to convert methyl groups on the phenanthroline ring into styryl derivatives functionalized with multiple hydroxyl groups, thereby increasing the molecule's polarity and solubility. nih.gov

Functionalization MethodReagents/ConditionsFunctional Group IntroducedResulting Compound ClassReference
OxidationSodium Chlorite (NaClO₂) in waterCarboxylic Acid (-COOH)Phenanthroline Carboxylic Acids mdpi.com, researchgate.net
SulfonationChlorosulfonic Acid (on phenyl-substituted phenanthrolines)Sulfonic Acid (-SO₃H)Phenanthroline Sulfonic Acids tandfonline.com
Quaternization1-Bromoalkanes in 1,4-dioxaneQuaternary Ammonium SaltN-alkyl-phenanthrolinium Halides tandfonline.com
Perkin CondensationDihydroxybenzaldehydesStyryl-polyphenolVinyl-phenanthroline Derivatives nih.gov

3 Derivatization for Supramolecular Architectures

The rigid, planar structure of the 1,10-phenanthroline core makes 2-methyl-1,10-phenanthroline an excellent building block for the rational design of complex supramolecular architectures. rsc.org Through derivatization, it can be programmed to self-assemble into larger, highly organized structures like coordination polymers and molecular complexes. nih.govnih.gov

A key strategy involves converting the methyl group into a coordinating group, such as a carboxylate. The resulting 2-methyl-1,10-phenanthroline derivatives can act as ligands for metal ions. For example, 1,10-phenanthroline-2,9-dicarboxylic acid, which can be synthesized from 2,9-dimethyl-1,10-phenanthroline, is used to construct coordination polymers. nih.gov In one instance, this dicarboxylic acid ligand reacts with bismuth(III) to form a one-dimensional linear polymeric structure, which is further organized into a three-dimensional supramolecular architecture through hydrogen bonding and π-π stacking interactions. nih.gov

Direct C-H functionalization offers another powerful route to derivatives suitable for supramolecular chemistry. hw.ac.uk For example, a metal-free Minisci-type reaction can install carbamoyl (B1232498) groups at the 2- and 9-positions of the phenanthroline ring to produce 2,9-dicarbamoylated phenanthrolines. hw.ac.ukacs.org These derivatives are significant as they have been investigated for their ability to form helical foldamers, a type of supramolecular structure with a defined three-dimensional shape. hw.ac.uk

The phenanthroline scaffold also participates in self-assembly processes with other organic molecules to form discrete molecular complexes. nih.govnih.gov For instance, 1,10-phenanthroline and its derivatives can self-assemble with various substituted 2-aminobenzimidazoles in solution. nih.gov These assemblies are held together by a combination of hydrogen bonds and π-π stacking between the aromatic rings of the constituent molecules, leading to well-defined supramolecular structures. nih.gov

Derivative TypeSynthetic ApproachSupramolecular ArchitectureKey InteractionsReference
Phenanthroline Dicarboxylic AcidsOxidation of methyl groupsCoordination PolymersMetal-ligand coordination, Hydrogen bonding, π-π stacking nih.gov
Dicarbamoylated PhenanthrolinesDirect C-H carbamoylationHelical FoldamersCovalent bonds forming the monomer, non-covalent interactions for folding hw.ac.uk, acs.org
Molecular ComplexesSelf-assembly with other aromatic moleculesDiscrete Molecular AssembliesHydrogen bonding, π-π stacking nih.gov, nih.gov

Coordination Chemistry of 2 Methyl 1,10 Phenanthroline and Its Metal Complexes

Ligand Properties and Metal Ion Chelation

2-Methyl-1,10-phenanthroline (B1276036), a derivative of 1,10-phenanthroline (B135089), is a heterocyclic organic compound that plays a significant role as a ligand in coordination chemistry. ontosight.aiwikipedia.org Its unique structural and electronic properties, influenced by the presence of a methyl group at the 2-position, dictate its interaction with metal ions and the resulting complex's characteristics. ontosight.ai

Bidentate Coordination Characteristics

2-Methyl-1,10-phenanthroline functions as a bidentate ligand, meaning it can bind to a central metal ion through two of its nitrogen atoms. capes.gov.brwikipedia.orgresearchgate.net This chelation results in the formation of a stable five-membered ring with the metal ion. researchgate.net The presence of the methyl group at the 2-position introduces steric hindrance, which can influence the coordination geometry and the stability of the resulting metal complex. This steric bulk can affect the orientation of the ligand around the metal center, potentially leading to distorted coordination geometries compared to complexes with the unsubstituted 1,10-phenanthroline.

Ligand Field Symmetry and Metal-Ligand Bond Angles

The introduction of a methyl group at the 2-position of the 1,10-phenanthroline scaffold alters the ligand field symmetry around the metal center in its complexes. This substituent induces steric bulk, which in turn influences the metal-ligand bond angles. For instance, in certain cadmium(II) dimeric structures, 2-methyl-1,10-phenanthroline enforces a specific head-to-head arrangement, a direct consequence of minimizing inter-ligand repulsion. This steric influence can lead to distorted octahedral or other non-ideal coordination geometries. The specific bond angles will vary depending on the metal ion and the other ligands present in the coordination sphere.

Pi-Backbonding Capacity in Metal Complexes

1,10-Phenanthroline and its derivatives are known to act as π-acceptor ligands, engaging in pi-backbonding with metal ions that have available d-electrons. This interaction involves the donation of electron density from the metal's d-orbitals to the ligand's empty π* orbitals. The methyl group in 2-methyl-1,10-phenanthroline, being an electron-donating group, can influence this pi-backbonding capacity. It has been observed that methyl substitution can lower the π-backbonding ability in iron(II) complexes, which in turn can affect properties like spin-crossover behavior. reddit.com

Synthesis and Structural Characterization of Metal Complexes

The versatile coordinating ability of 2-methyl-1,10-phenanthroline has led to the synthesis and characterization of a wide array of metal complexes.

Complexes with Transition Metal Ions (e.g., Copper(I), Iron(II), Manganese(II), Zinc(II), Palladium(II), Silver(I))

2-Methyl-1,10-phenanthroline readily forms complexes with a variety of transition metal ions. The synthesis of these complexes typically involves the reaction of a salt of the desired metal with the ligand in a suitable solvent.

Copper(I) and Copper(II): Complexes of copper with 2-methyl-1,10-phenanthroline have been synthesized and structurally characterized. For instance, a five-coordinate copper(II) complex, Cu(CH₃CN)(C₁₃H₁₀N₂)₂₂, has been reported. nih.gov The steric interactions between the methyl groups on the phenanthroline ligand and the coordinated acetonitrile (B52724) are believed to influence the complex's electrochemical properties. nih.gov The synthesis of both Cu(I) and Cu(II) complexes with a related unsymmetrical phenanthroline ligand has also been documented, showing distinct coordination geometries for the different oxidation states. nih.gov

Iron(II): A series of bis(2-methyl-1,10-phenanthroline)iron(II) complexes with various ancillary ligands (Cl, Br, NCS, N₃, and malonate) have been synthesized. capes.gov.br These complexes generally exhibit a high-spin (⁵T₂) ground state. capes.gov.br However, the complex with cyanide, Fe(mephen)₂(CN)₂, displays a low-spin (¹A₁) ground state, highlighting the influence of the co-ligand on the electronic properties of the complex. capes.gov.br

Manganese(II): Manganese(II) complexes with 1,10-phenanthroline and co-ligands have been studied for their potential biological activities. researchgate.net

Zinc(II): Zinc(II) readily forms complexes with 1,10-phenanthroline derivatives. researchgate.net

Palladium(II): Palladium(II) complexes with 1,10-phenanthroline have been synthesized and structurally characterized. nih.govnih.gov For example, reacting Pd(phen)Cl₂ with silver triflate can yield complexes like [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂ and the dimeric [Pd(phen)(μ-OH)]₂[O₃SCF₃]₂. nih.govnih.gov

Silver(I): Silver(I) forms coordination complexes with 1,10-phenanthroline derivatives, with the resulting structures influenced by the counter-anion. tandfonline.com For instance, distorted trigonal-planar geometries have been observed in mixed-ligand silver(I) complexes containing phenanthroline and triphenylphosphine. nih.gov

Metal IonExample Complex FormulaCoordination Geometry/Key FeaturesReference
Copper(II)Cu(CH₃CN)(C₁₃H₁₀N₂)₂₂Five-coordinate nih.gov
Iron(II)Fe(mephen)₂X₂ (X = Cl, Br, NCS, N₃, malonate)High-spin (⁵T₂) capes.gov.br
Iron(II)Fe(mephen)₂(CN)₂Low-spin (¹A₁) capes.gov.br
Palladium(II)[Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂Monodentate acetonitrile binding nih.govnih.gov
Palladium(II)[Pd(phen)(μ-OH)]₂[O₃SCF₃]₂Hydroxo-bridged dimer nih.govnih.gov
Silver(I)Ag(phen)(PPh₃)Distorted trigonal-planar nih.gov

Complexes with Lanthanide and Rare-Earth Metal Ions

2-Methyl-1,10-phenanthroline and its parent compound, 1,10-phenanthroline, also form complexes with lanthanide and rare-earth metal ions. The synthesis of these complexes often involves the reaction of a lanthanide salt with the phenanthroline ligand, sometimes in the presence of other ligands like β-diketonates. rsc.org For example, complexes of the type Ln(DBM)₃(RPhen), where Ln is a lanthanide, DBM is dibenzoylmethane, and RPhen is a phenanthroline derivative, have been synthesized and studied. rsc.org Mixed-ligand complexes of lanthanide dialkyldithiocarbamates with 1,10-phenanthroline have also been developed. rsc.org These complexes can exhibit interesting photophysical properties and have been investigated for various applications. rsc.org

Physicochemical Studies of Complex Formation

The formation of metal complexes with 2-methyl-1,10-phenanthroline has been the subject of numerous physicochemical investigations, often involving techniques like potentiometry and spectrophotometry to determine the stability and thermodynamics of these reactions.

Potentiometric titrations are a key method for determining the protonation constants of the ligand and the stability constants of the resulting metal complexes in solution. tandfonline.com These studies provide quantitative data on the affinity of the ligand for different metal ions. For instance, the stability constants of copper(II) complexes with various phenanthroline derivatives, including 2-methyl-1,10-phenanthroline, have been determined at different temperatures. tandfonline.com This allows for the calculation of thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), which offer deeper insights into the spontaneity and nature of the complexation process. tandfonline.com

Studies have shown that the complexation of copper(II) with phenanthroline derivatives is generally a spontaneous and exothermic process, favored at lower temperatures. tandfonline.com The introduction of methyl groups on the phenanthroline ring can influence the stability of the metal complexes. For example, the stability of iron(III) complexes with phenanthroline-based ligands has been investigated, revealing that substituted phenanthrolines can form stable complex ions. nih.gov

The kinetics of complex formation are also a crucial area of study. The reaction between Fe(II) and 1,10-phenanthroline to form the well-known ferroin (B110374) complex is significantly influenced by the pH of the solution. researchgate.net While the reaction is retarded by increasing acid concentration due to the protonation of the phenanthroline, the ligand's solubility is very low in the absence of acid. researchgate.net

Interactive Data Table: Stability Constants of Metal-Phenanthroline Complexes

Single Crystal X-ray Diffraction Analysis of Coordination Geometries

Single-crystal X-ray diffraction is an indispensable tool for elucidating the precise three-dimensional structures of metal complexes, providing definitive information on coordination numbers, geometries, bond lengths, and bond angles.

The coordination geometry of metal complexes with 2-methyl-1,10-phenanthroline and its parent compound, 1,10-phenanthroline, can vary significantly depending on the metal ion, its oxidation state, and the presence of other ligands. For instance, copper(II) complexes with 1,10-phenanthroline derivatives can adopt various geometries, including distorted trigonal bipyramidal and square pyramidal. researchgate.netnih.gov In a mixed-ligand copper(II) complex, the Cu(II) atom was found to be five-coordinate, displaying a geometry best described as square-pyramidal distorted trigonal-bipyramidal. nih.gov

The steric hindrance introduced by the methyl group in 2-methyl-1,10-phenanthroline can influence the coordination environment. For example, in a copper(II) complex with a non-symmetric ligand derived from 2-methyl-1,10-phenanthroline, the Cu(II) center adopts a trigonal bipyramidal geometry, while the corresponding Cu(I) complex shows a dimeric structure with both trigonal planar and distorted tetrahedral copper centers. nih.gov Similarly, the steric effect of the 2,9-dimethyl-1,10-phenanthroline ligand in iridium(III) complexes leads to longer Ir-N bond lengths compared to the unsubstituted 1,10-phenanthroline complex. iucr.org

Iron complexes also exhibit diverse coordination geometries. The well-known tris(1,10-phenanthroline)iron(II) cation, [Fe(phen)₃]²⁺, possesses an octahedral geometry. wikipedia.org The crystal structure of a related iron(II) complex, [Fe(phen)₃]²⁺ with bis(trifluoromethylsulfonyl)imide anions, confirms the octahedral coordination with Fe-N bond lengths indicative of a low-spin d⁶ state for the Fe(II) ion. nih.gov

Ruthenium(II) complexes with substituted phenanthroline ligands have also been structurally characterized. nih.govfigshare.comrsc.org In some ruthenium(II) complexes containing 2-aryl-1,10-phenanthrolines, the phenyl substituents are oriented nearly perpendicular to the phenanthroline ring. figshare.com The coordination mode of phosphonate-substituted phenanthroline ligands in [Ru(phen)(bpy)₂]²⁺-type complexes has been confirmed by single-crystal X-ray analysis. rsc.org

Palladium(II) complexes with 1,10-phenanthroline have been shown to form square planar geometries. nih.gov For example, in [Pd(phen)(N≡CCH₃)₂]²⁺, the palladium atom is in a strictly square planar N₄ donor set. nih.gov An orthometallated palladium(II) complex with 2-phenyl-1,10-phenanthroline (B3045544) also adopts a square-planar geometry. nih.govumn.edu

Interactive Data Table: Crystallographic Data for Selected Metal Complexes

Catalytic Applications of 2 Methyl 1,10 Phenanthroline Based Systems

Organic Transformation Catalysis

2-Methyl-1,10-phenanthroline (B1276036) has been investigated as a ligand in several metal-catalyzed organic reactions, where its presence can influence the efficiency and selectivity of the transformation.

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a fundamental process in organosilicon chemistry. While research into the specific use of 2-methyl-1,10-phenanthroline in this area is emerging, related studies on substituted phenanthrolines highlight their potential. For instance, iron complexes with 2-imino-9-aryl-1,10-phenanthroline ligands have been prepared and utilized in the hydrosilylation of alkenes. rsc.org Furthermore, a 1,10-phenanthroline-based periodic mesoporous organosilica has been synthesized and, after immobilization of cobalt acetate, demonstrated good catalytic activity for the hydrosilylation of phenylacetylene (B144264) with phenylsilane. nih.gov These findings suggest that metal complexes of 2-methyl-1,10-phenanthroline could also serve as effective catalysts for hydrosilylation reactions.

Key Research Findings in Hydrosilylation with Phenanthroline Derivatives:

Catalyst SystemSubstratesKey Findings
Iron complexes with 2-imino-9-aryl-1,10-phenanthroline ligandsAlkenesActive for alkene hydrosilylation. rsc.org
Cobalt-immobilized 1,10-phenanthroline-based periodic mesoporous organosilicaPhenylacetylene, PhenylsilaneGood catalytic activity observed. nih.gov

Information specifically detailing the application of 2-methyl-1,10-phenanthroline in cycloaddition reactions is limited in the reviewed literature. However, the broader class of phenanthroline derivatives is known to participate in various catalytic cycles. For example, copper(I) complexes of 2,9-di(aryl)-1,10-phenanthroline have been shown to be effective in atom-transfer radical-addition (ATRA) reactions, a type of cycloaddition. rsc.org The catalytic activity was found to be dependent on the wavelength of light used for excitation. rsc.org This suggests a potential avenue for exploring 2-methyl-1,10-phenanthroline in similar photocatalytic cycloadditions.

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov While specific data on 2-methyl-1,10-phenanthroline is not extensively detailed, the parent 1,10-phenanthroline (B135089) and its substituted derivatives have been recognized as a significant ligand class in reactions like the Heck reaction. acs.org The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a well-established method for C-C bond formation. wiley-vch.de The electronic and steric properties of phenanthroline ligands can be tuned by substitution, which in turn affects the catalytic activity. nih.gov For example, 2,9-dimethyl-1,10-phenanthroline has been found to be an inexpensive and effective ligand in the oxidative-Heck reaction of arylboronic acids with n-butyl acrylate. wiley-vch.de

Decarboxylative coupling reactions have emerged as a powerful tool in organic synthesis, utilizing carboxylic acids as readily available starting materials. In a recent study on dual photoredox/Ni-catalyzed decarboxylative coupling of α-amino acids to uridine (B1682114) derivatives, various ligands were screened. acs.org While many ligands provided good yields, 1,10-phenanthroline itself resulted in lower product formation under certain conditions. acs.org However, when paired with an iridium photocatalyst, the yield improved, suggesting that the catalytic system is sensitive to the combination of ligand and metal. acs.org This indicates that derivatives like 2-methyl-1,10-phenanthroline could potentially modulate the catalytic activity in such transformations.

Performance of 1,10-Phenanthroline in a Decarboxylative Coupling Reaction:

PhotocatalystLigandYield of Product 2a
4CzIPN1,10-PhenanthrolineLow
(Ir[dF(CF3)ppy]2(dtbbpy))PF61,10-Phenanthroline46%

This data is based on a study of dual photoredox/Ni-catalyzed decarboxylative coupling of α-amino acids to uridine derivatives. acs.org

Electrocatalytic Processes

The unique electronic properties of 2-methyl-1,10-phenanthroline and its ability to form stable complexes with various metal ions make it a candidate for applications in electrocatalysis.

The oxygen reduction reaction (ORR) is a critical process in energy conversion and storage technologies, such as fuel cells. Research has explored the use of metal complexes of substituted phenanthrolines as catalysts for the ORR. A theoretical study screened the catalytic activity of 2,9-dihalo-1,10-phenanthroline metal complexes, highlighting the role of both the transition metal and the halogen substituent. dntb.gov.ua While this study did not specifically include the 2-methyl derivative, it underscores the potential for tuning the catalytic activity of the phenanthroline core through substitution. The development of efficient electrocatalysts for the oxygen evolution reaction (OER), the anodic counterpart to the ORR, is also crucial. rsc.org Organo-metallic complexes of 1,10-phenanthroline with metals like Ni, Co, and Fe have been intercalated into montmorillonite (B579905) clay to create effective OER electrocatalysts. rsc.org These findings suggest that complexes of 2-methyl-1,10-phenanthroline could also be promising candidates for catalyzing the oxygen reduction reaction.

Carbon Dioxide Reduction

The electrochemical and photochemical reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a significant area of research aimed at mitigating greenhouse gas emissions and developing sustainable energy sources. Complexes incorporating 2-methyl-1,10-phenanthroline and its derivatives have been explored as catalysts in this process.

Rhenium(I) tricarbonyl complexes appended with phenanthroline-based ligands are a notable class of catalysts for CO₂ reduction. rsc.orgresearchgate.net For instance, a heterodinuclear complex, where a phenanthroline-extended tetramesityl porphyrin coordinates a Re(I) tricarbonyl chloride unit, has been studied for the photochemical reduction of CO₂ to carbon monoxide (CO). nih.gov In these systems, the Re(I) moiety is often the catalytically active center. nih.gov The efficiency of these catalysts can be influenced by the presence of a sacrificial electron donor, such as triethylamine (B128534) (TEA) or 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH). researchgate.netnih.gov

Studies have shown that modifying the phenanthroline ligand can tune the catalyst's performance. For example, a rhenium(I) complex with a naphthalimide-based photosensitizing ligand demonstrated selective production of formic acid from CO₂ with a high turnover number. rsc.org Furthermore, the immobilization of such rhenium complexes onto graphitic carbon surfaces has been shown to create highly active and stable electrocatalysts for CO₂ reduction to CO, with near-quantitative Faradaic efficiencies. osti.gov

Copper complexes with phenanthroline ligands have also been investigated for the electrocatalytic reduction of CO₂. These systems have shown the ability to produce C₂ products like ethylene (B1197577) and ethanol. researchgate.netrsc.org The product selectivity can be tuned by modifying the phenanthroline ligand or changing the number of coordinated ligands. rsc.org

Table 1: Performance of 2-Methyl-1,10-Phenanthroline-Based Catalysts in CO₂ Reduction

Catalyst SystemProduct(s)Turnover Number (TON)Faradaic Efficiency (FE)Conditions
[Re(CO)₃(1-(1,10-phenanthroline-5-(4-nitro-naphthalimide))Cl] with BIHFormic Acid533-Visible light irradiation
Zn-porphyrin-Re dyad with BIHCOHigh-Photocatalytic, with weak Brønsted acids
GCC-Re on glassy carbonCO-96 ± 3%Electrocatalytic in MeCN
Cu-phenanthroline complexEthylene-71.2%Electrocatalytic on carbon paper

Hydrogen Evolution

The photocatalytic generation of hydrogen (H₂) from water is another critical area of sustainable energy research. Transition metal complexes, particularly those involving ruthenium and iridium with phenanthroline-based ligands, have been developed as photosensitizers for this process.

Ruthenium(II) and Iridium(III) complexes containing dithiine-extended phenanthroline ligands have been synthesized and shown to act as effective photosensitizers for visible-light-driven hydrogen evolution. rsc.org In these systems, a sacrificial electron donor, such as triethylamine (TEOA), is typically used in conjunction with a co-catalyst like [Fe₃(CO)₁₂]. rsc.orgnih.gov The modification of the phenanthroline ligand can lead to increased photoluminescence lifetimes of the metal complexes, which is beneficial for the photocatalytic process. rsc.org

Furthermore, grafting phenanthroline-based ruthenium polymers onto a titanium metal-organic framework (MOF) has been demonstrated as a strategy to create efficient photocatalysts for hydrogen evolution. nih.gov The interaction between the polymeric sensitizer (B1316253) and the MOF support can enhance the photocatalytic activity. nih.gov

Table 2: Photocatalytic Hydrogen Evolution using Phenanthroline-Based Systems

PhotosensitizerCo-catalyst / SupportSacrificial DonorKey Finding
Ir(III) and Ru(II) complexes with phenanthroline-dithiine ligands[Fe₃(CO)₁₂]TriethylamineIncreased photoluminescence lifetimes
Ruthenium-phenanthroline polymersTitanium Metal-Organic Framework (Ti-MOF)Triethanolamine (TEOA)Enhanced H₂ generation due to polymer-MOF interaction

Water-Soluble Catalyst Systems

The development of water-soluble catalysts is highly desirable for many applications, particularly in biological and environmental contexts, as it avoids the use of organic solvents. mdpi.com Several strategies have been employed to impart water solubility to metal complexes based on 2-methyl-1,10-phenanthroline and its parent compound, 1,10-phenanthroline.

One approach involves the synthesis of N-alkyl-1,10-phenanthrolinium salts. tandfonline.com The resulting cationic nature of these compounds enhances their solubility in water. tandfonline.com Another method is the introduction of hydrophilic functional groups, such as carboxyl or hydroxyl groups, onto the phenanthroline scaffold. mdpi.com For example, 9-methyl-1,10-phenanthroline-2-carboxylic acid has been synthesized through the oxidation of neocuproine. mdpi.com

Water-soluble copper(II) complexes have been prepared using 2,9-dimethyl-1,10-phenanthroline and mixed ligands, such as 1,3,5-triaza-7-phosphaadamantane-7-oxide (PTA=O). mdpi.com These complexes, for example [Cu(Cl)(dmphen)₂][PF₆], have demonstrated solubility in water and other polar solvents. mdpi.com Similarly, water-soluble platinum(II) complexes of the type [Pt(η¹-C₂H₄OMe)(L)(Phen)]⁺ (where L can be NH₃ or DMSO) have been synthesized and characterized. nih.gov

Table 3: Examples of Water-Soluble Phenanthroline-Based Compounds and Complexes

Compound/ComplexFunctionalization/ModificationSolubility in Water
N-alkyl-1,10-phenanthrolinium bromide saltsN-alkylationSoluble
9-Methyl-1,10-phenanthroline-2-carboxylic acidCarboxylic acid groupSoluble
[Cu(Cl)(dmphen)₂][PF₆]Mixed ligand system~2.5 mg/mL at 25°C
[Pt(η¹-C₂H₄OMe)(DMSO)(phen)]ClCationic complex with DMSO ligandSoluble

Supramolecular Assemblies Involving 2 Methyl 1,10 Phenanthroline

Self-Assembly Mechanisms and Pathways

The formation of supramolecular assemblies involving 2-methyl-1,10-phenanthroline (B1276036) is driven by a self-organizing process where molecular components spontaneously arrange into ordered structures. mdpi.com This process is often initiated by the coordination of the phenanthroline ligand to a metal center, which then directs the subsequent assembly through a variety of non-covalent interactions.

In multicomponent systems, 2-methyl-1,10-phenanthroline can participate in the formation of complex molecular entities through a self-assembly process that can occur over extended periods in solution. mdpi.com For instance, molecular complexes have been synthesized through the self-assembly of 1,10-phenanthroline (B135089) derivatives with other organic molecules, such as substituted 2-aminobenzimidazoles, in an ethanol-water solution. mdpi.com Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to understand the geometry and electronic structure of these self-assembled molecules. mdpi.comresearchgate.net These studies reveal how protonated units can act as hydrogen bond donors, binding multiple phenanthroline molecules and counter-ions, while other components are held together by π-π stacking interactions. mdpi.comresearchgate.net

The methyl group on the phenanthroline ring can influence the pathways of self-assembly. Theoretical studies on the intercalation of methylated phenanthroline derivatives with DNA have shown that the number and position of methyl groups affect the interaction energy and the geometry of the resulting assembly. rsc.orgrsc.org This suggests a "key and lock" mechanism where the interacting fragments fit together to achieve optimal stabilization. rsc.org

Host-Guest Chemistry and Molecular Recognition

The principles of host-guest chemistry and molecular recognition are central to the function of supramolecular assemblies containing 2-methyl-1,10-phenanthroline. These assemblies can act as hosts, encapsulating guest molecules within specifically designed cavities or binding sites.

A notable example of this is the intercalation of methylated phenanthroline derivatives into DNA. rsc.orgrsc.org In this context, the DNA double helix acts as the host, and the phenanthroline derivative is the guest. The planarity of the phenanthroline ring allows it to insert between the base pairs of DNA. rsc.org The methyl group plays a crucial role in this molecular recognition process. Studies have shown that methyl groups can form CH/π and CH/n interactions with the heteroatoms (oxygen and nitrogen) of the DNA base pairs and the phosphate (B84403) backbone. rsc.org This interaction is selective, with the methyl groups preferentially interacting with specific sites on the DNA, highlighting the importance of the substitution pattern on the phenanthroline ligand for molecular recognition. rsc.org

The ability of 2-methyl-1,10-phenanthroline to form complexes with metal ions also plays a significant role in its host-guest chemistry. These metal complexes can create well-defined three-dimensional structures capable of recognizing and binding to specific substrates. For instance, the steric hindrance provided by the methyl group in 2-methyl-1,10-phenanthroline can influence the coordination geometry around the metal center, thereby shaping the host cavity and influencing its guest-binding properties. nih.gov

Non-Covalent Interactions in Crystal Engineering

π-π Stacking: Due to its extended aromatic system, π-π stacking is a prominent interaction in the crystal structures of 2-methyl-1,10-phenanthroline derivatives. mdpi.comresearchgate.net These interactions occur between the planar phenanthroline rings of adjacent molecules, contributing significantly to the stability of the crystal packing. mdpi.comiucr.org In some crystal structures, the centroid-centroid distances of these π-π stacking interactions are in the range of 3.5 to 3.8 Å. iucr.orgnih.gov For example, in the crystal structure of 2-(2,4,6-trimethylphenyl)-1,10-phenanthroline, π-π stacking interactions are observed between the phenanthroline system and the benzene (B151609) ring of a neighboring molecule, with centroid-centroid distances of 3.7776(14) and 3.7155(13) Å. iucr.org Intramolecular π-stacking has also been observed in copper(I) complexes, where the phenanthroline ligand interacts with other aromatic substituents within the same molecule. rsc.org

Other Interactions: In addition to π-π stacking and hydrogen bonding, other weak interactions such as C-H···π interactions also play a role in stabilizing the crystal structures of phenanthroline-containing compounds. researchgate.net These interactions, although weaker, can collectively contribute to the formation of complex and well-defined three-dimensional networks. researchgate.net The interplay of these various non-covalent forces allows for the rational design and synthesis of crystalline materials with desired structures and properties.

Table of Non-Covalent Interactions in Phenanthroline-Containing Crystals

CompoundInteraction TypeDescriptionReference
[Fe(TPP)(2-MeHIm)]·(1,10-phen)Hydrogen BondingThree-center hydrogen bond between the coordinated 2-methylimidazole (B133640) N-H and both nitrogen atoms of 1,10-phenanthroline. nih.gov
2-(2,4,6-Trimethylphenyl)-1,10-phenanthrolineπ-π StackingInteractions between the phenanthroline system and the benzene ring of a symmetry-related molecule with centroid-centroid distances of 3.7776(14) and 3.7155(13) Å. iucr.org
[Ni(phen)3][NiCl3(tm)]2·2CH3CNπ-π StackingInteraction between complex anions with a separation of ca. 3.52 Å. nih.gov
[Ni(phen)3][NiCl3(tm)]2·2CH3CNHydrogen BondingIntermolecular C—H···Cl hydrogen bonds. nih.gov
(phen)(1-methyl-2-amino-Bz)(H+)(BF4-)Hydrogen Bonding & π-π StackingA combination of N-H···N and N-H···F hydrogen bonds, short contacts, and π-π stacking interactions contribute to the three-dimensional arrangement. mdpi.com

Theoretical and Computational Studies of 2 Methyl 1,10 Phenanthroline and Its Derivatives

Electronic Structure Calculations

Computational chemistry offers powerful tools to investigate the fundamental electronic characteristics of molecules like 2-methyl-1,10-phenanthroline (B1276036). These calculations provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important method for studying 1,10-phenanthroline (B135089) (phen) and its derivatives, including the methylated forms. rsc.orgrsc.orgaraid.esnih.gov DFT calculations are used to predict molecular geometries, vibrational frequencies, and electronic properties of these compounds and their metal complexes. nih.govnih.gov For instance, DFT has been employed to analyze the structural and bonding properties of transition metal complexes involving phenanthroline derivatives. sciencepublishinggroup.com Studies have utilized functionals like B3LYP with various basis sets, such as 6-311+G* and 3-21G(d,p), to obtain optimized geometries and simulate infrared spectra. nih.govnih.gov These theoretical results often show good agreement with experimental data from techniques like X-ray diffraction. nih.govnih.gov

Furthermore, DFT is crucial in understanding intermolecular interactions. It has been used to investigate the self-assembly of molecular complexes involving 1,10-phenanthroline, where hydrogen bonding and π-π stacking interactions play a significant role in stabilizing the crystal structures. nih.gov In the context of DNA intercalation, DFT calculations, particularly those including dispersion corrections (like B3LYP-D3), have been instrumental in elucidating the interaction energies and the specific types of interactions, such as CH/π, between methylated phenanthrolines and DNA base pairs. rsc.orgrsc.org These studies highlight how methylation can modulate the intercalation efficiency. rsc.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netscienceopen.com

For 1,10-phenanthroline and its derivatives, HOMO-LUMO analysis performed using DFT calculations helps in understanding their electronic and optical behavior. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. scienceopen.com For example, the calculated energy gap for 1,10-phenanthroline is 4.755 eV, indicating its potential for chemical reactivity and biological activity. sciencepublishinggroup.com In complexes, the nature of the HOMO and LUMO can indicate the possibility of charge transfer within the molecule. nih.gov The analysis of FMOs is also used to predict the reactivity of these molecules in various chemical reactions, including their potential as nucleophiles or electrophiles. youtube.compku.edu.cn

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
1,10-Phenanthroline--4.755
Adenine (B156593)--5.350
(E)-2-{[(3-chlorophenyl)imino]methyl}-4-methylphenol-6.270-2.2014.069

This table presents selected calculated frontier molecular orbital energies and energy gaps for 1,10-phenanthroline and related compounds from computational studies. sciencepublishinggroup.comscienceopen.com

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. scienceopen.comresearchgate.netajchem-a.com The MEP map displays regions of varying electrostatic potential on the van der Waals surface of a molecule. researchgate.net Color-coding is used to represent these regions, with red typically indicating electron-rich areas (negative potential) susceptible to electrophilic attack, and blue representing electron-deficient areas (positive potential) prone to nucleophilic attack. scienceopen.com

For 1,10-phenanthroline and its derivatives, MEP analysis helps in identifying the reactive sites. ajchem-a.com For instance, in a cadmium(II) complex with 1,10-phenanthroline, MEP analysis can reveal the distribution of charge and potential interaction sites. nih.gov In substituted phenanthrolines, the MEP can show how substituents influence the electron density on the aromatic rings, thereby affecting their interaction with other molecules or metal ions. mdpi.com The analysis of MEP topology, including the identification of critical points, provides a quantitative approach to understanding substituent effects and non-covalent interactions. researchgate.netmdpi.com

Quantum Chemical Parameter Correlation Studies

Quantum chemical calculations provide a range of parameters that can be correlated with the experimental properties and reactivity of molecules. For 1,10-phenanthroline and its derivatives, these parameters, derived from DFT studies, offer insights into their chemical behavior. sciencepublishinggroup.com

Calculated quantum chemical descriptors include:

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Global Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of global hardness, indicating the capacity to accept electrons.

Global Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule.

Nucleophilicity Index (Nu): A measure of the nucleophilic character.

Studies have shown that these parameters can be correlated with the biological activities of phenanthroline derivatives. sciencepublishinggroup.com For example, a comparison of the calculated parameters for 1,10-phenanthroline and adenine suggested that phenanthroline possesses greater chemical reactivity and potential biological activity. sciencepublishinggroup.com These theoretical descriptors are valuable in medicinal chemistry for predicting the therapeutic potential of new compounds. sciencepublishinggroup.com The correlation of these parameters with experimental data, such as redox potentials, can also aid in the design of new catalysts and functional materials. researchgate.net

Photophysical Property Modeling

Computational modeling plays a crucial role in understanding and predicting the photophysical properties of 2-methyl-1,10-phenanthroline and its derivatives, particularly in the context of their metal complexes which often exhibit interesting luminescent behavior.

Excited State Nature and Deactivation Processes

The photophysical properties of molecules are governed by the nature of their electronic excited states and the pathways through which they return to the ground state. researchgate.netwhiterose.ac.uk For complexes of 1,10-phenanthroline and its derivatives, absorption of light typically leads to the population of singlet excited states, which can then undergo various deactivation processes, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay. whiterose.ac.uk

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for modeling excited states. acs.org It can predict the energies and characteristics of electronic transitions, which can be correlated with experimental absorption and emission spectra. whiterose.ac.ukacs.org For instance, TD-DFT calculations have been used to assign the nature of excited states in ruthenium(II) and rhenium(I) complexes of phenanthroline derivatives as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intraligand (IL) transitions. acs.orgnih.gov

The presence of methyl groups, as in 2-methyl-1,10-phenanthroline, can influence the electronic distribution and modify the excited state properties, often leading to shifts in the absorption and emission spectra. researchgate.net Computational studies can model these effects and help to understand how substituents tune the photophysical behavior. researchgate.net

The deactivation pathways from the excited state are critical for applications such as photosensitization and photocatalysis. In many transition metal complexes, a key process is intersystem crossing from a singlet to a triplet excited state. The lifetime of this triplet state is crucial for its utility. nih.gov Computational models can help elucidate the factors that govern the rates of radiative and non-radiative decay from these excited states, including the role of spin-orbit coupling and the energy gap between different electronic states. whiterose.ac.uknih.gov For example, in some Re(I) complexes of pyrenyl-substituted imidazo[4,5-f] researchgate.netnih.govphenanthroline, steric control imposed by substituents was shown through a combination of spectroscopy and TD-DFT to lead to exceptionally long-lived triplet excited states. acs.orgnih.gov

Thermally Activated Delayed Fluorescence (TADF) Potential

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the conversion of non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC). This process is crucial for achieving high internal quantum efficiencies in organic light-emitting diodes (OLEDs). The efficiency of TADF is largely dependent on a small energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) excited states.

Derivatives of 1,10-phenanthroline have been investigated for their TADF potential. For instance, pyrazino[2,3-f] nih.govresearchgate.netphenanthroline-based compounds have been synthesized and shown to be color-tunable TADF emitters. rsc.org By incorporating different donor moieties, researchers have been able to tune the emission color from sky blue to yellow. rsc.org One such derivative, PXZ-DPPN, when used as an emitter in a vacuum-deposited OLED, exhibited yellow-orange emission with a maximum external quantum efficiency (EQE) of 20.1%. rsc.org Other derivatives, Ac-DPPN and tCz-DPPN, showed green and sky-blue emissions with EQE values of 5.8% and 1.7%, respectively. rsc.org

The key to achieving efficient TADF is a small ΔEST. For example, two 1,8-naphthalimide (B145957) derivatives, NI-TPA and NI-Pz, were found to have small ΔEST values of 0.11 eV and 0.12 eV in the solid state, respectively. nih.gov These small energy gaps facilitate efficient RISC, leading to strong TADF characteristics. nih.gov OLEDs fabricated with NI-TPA and NI-Pz as emitters demonstrated orange and red electroluminescence with maximum EQEs of 11.3% and 7.6%, respectively. nih.gov

Copper(I) complexes incorporating phenanthroline ligands have also been a focus of TADF research. rsc.org The photophysical properties of these complexes can be tuned by modifying the ligands. rsc.org The energy difference between the S₁ and T₁ states is a critical factor, and for some complexes, this has been measured to be around 10 kcal mol⁻¹ (approximately 434 meV). bohrium.com

Table 1: Performance of Selected TADF Emitters Based on 1,10-Phenanthroline Derivatives

EmitterEmission ColorMax. EQE (%)CIE Coordinates
PXZ-DPPNYellow-Orange20.1(0.49, 0.50)
Ac-DPPNGreen5.8(0.28, 0.52)
tCz-DPPNSky-Blue1.7(0.15, 0.23)
NI-TPAOrange11.3-
NI-PzRed7.6-

Non-linear Optics (NLO) Characteristics

Non-linear optics (NLO) deals with the interaction of intense light with matter to produce new optical effects. Materials with significant NLO properties are crucial for applications in photonics and optoelectronics. jhuapl.edu

Europium(III) complexes containing 1,10-phenanthroline have shown unexpectedly large second-order NLO responses. mdpi.comunimi.it For example, the complex [Eu(hfa)₃(phen)] (where hfa is hexafluoroacetylacetonate) exhibited a product of the dipole moment and the first hyperpolarizability (μβEFISH) of 1016 × 10⁻⁴⁸ esu, as measured by the Electric-Field-Induced Second Harmonic (EFISH) generation technique. mdpi.com This value is significantly higher than that of a related complex without the phenanthroline ligand, highlighting the crucial role of 1,10-phenanthroline in enhancing the NLO response. mdpi.com

Similarly, the complex [Eu(tta)₃(phen)] (where Htta is 2-thenoyltrifluoroacetone) also displayed a large second-order NLO response with a μβEFISH value of 920 × 10⁻⁴⁸ esu. mdpi.com The simplicity and low cost of the synthesis of these complexes, combined with their high NLO activity, make them promising for technological applications. mdpi.com

Transition metal complexes with ligands derived from 1,10-phenanthroline have also been investigated for their third-order NLO properties. The interaction between the d-orbitals of the metal and the π-system of the ligand can lead to charge transfer, which in turn contributes to polarizability and good cubic NLO characteristics. researchgate.net

Table 2: Second-Order NLO Response of Europium(III) Complexes with 1,10-Phenanthroline

ComplexμβEFISH (× 10⁻⁴⁸ esu)
[Eu(hfa)₃(phen)]1016
[Eu(tta)₃(phen)]920
[Eu(NO₃)₃(CuL)₂]720

Corrosion Inhibition Mechanism Elucidation

2-Methyl-1,10-phenanthroline and its derivatives have been extensively studied as corrosion inhibitors for various metals, particularly for mild steel in acidic environments. bohrium.comnih.govresearchgate.net The effectiveness of these compounds lies in their ability to adsorb onto the metal surface, forming a protective film that hinders the corrosion process. researchgate.net

Theoretical calculations, such as those based on Density Functional Theory (DFT), have been employed to understand the adsorption mechanism. researchgate.netjecst.org These studies correlate the electronic structure of the inhibitor molecules with their adsorption behavior. jecst.org

The inhibition efficiency of phenanthroline derivatives is dependent on their concentration. nih.govjecst.org For instance, a phenanthroline derivative, OPP, showed an increase in corrosion efficiency from 96.23% at 10 mg/L to 99.57% at 250 mg/L for mild steel in a mixed acid solution. nih.gov Potentiodynamic polarization studies have shown that phenanthroline and its derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. nih.govresearchgate.net

The adsorption of these inhibitors on the metal surface is generally found to follow the Langmuir adsorption isotherm, indicating a monolayer adsorption. bohrium.comresearchgate.net The mechanism of adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding). researchgate.netjecst.org The presence of nitrogen atoms and the π-electron system in the phenanthroline ring facilitates strong adsorption onto the metal surface. researchgate.net

Computational studies have provided further insights into the inhibitor-metal interaction. Quantum chemical calculations can determine parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the energy gap (ΔE), which are related to the inhibitor's ability to donate or accept electrons and thus interact with the metal surface. jecst.org

Table 3: Corrosion Inhibition Efficiency of a Phenanthroline Derivative (OPP) on Mild Steel

Concentration (mg/L)Corrosion Efficiency (%)
1096.23
200>99
25099.57

Biological Activity and Mechanistic Research of 2 Methyl 1,10 Phenanthroline

Interaction with Nucleic Acids (DNA/RNA)

The interaction of phenanthroline derivatives with nucleic acids is a cornerstone of their biological effects. These interactions are primarily non-covalent and can be broadly categorized into intercalation, groove binding, and the stabilization of non-canonical DNA structures like G-quadruplexes. sigmaaldrich.comunifi.it Methylation of the phenanthroline core can modulate these binding modes and their efficacy. sigmaaldrich.com

DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. unifi.itatauni.edu.tr This process is a recognized mechanism for the cytotoxic effects of many anti-tumor drugs. mdpi.com For phenanthroline derivatives, this interaction is primarily governed by π-π stacking between the aromatic system of the ligand and the nucleobases. unifi.it

Theoretical studies analyzing methylated phenanthroline derivatives have shown that they intercalate between guanine-cytosine (G-C) base pairs, often via the major groove. mdpi.comnih.gov The substitution pattern, including the number and position of methyl groups, plays a crucial role in the stability of the resulting complex. sigmaaldrich.comnih.gov The methyl groups contribute to the interaction energy through weak CH/π and CH/n (where 'n' represents a lone pair on an oxygen or nitrogen atom) interactions with the heteroatoms of the DNA base pairs and the oxygen atoms of the sugar-phosphate backbone. nih.govmdpi.com This suggests a "key and lock" mechanism where the methylated ligand fits into specific sites to maximize these stabilizing interactions. mdpi.comnih.gov While the intercalation of the parent 1,10-phenanthroline (B135089) ligand is possible, the addition of methyl groups modulates the strength and geometry of this binding. unifi.itatauni.edu.tr

Interaction TypeDescriptionKey Factors for Methylated Phenanthrolines
DNA Intercalation Insertion of the planar phenanthroline ring system between DNA base pairs.Primarily driven by π-π stacking interactions. unifi.it Methyl groups contribute via CH/π and CH/n interactions with DNA's heteroatoms. nih.govmdpi.com The position and number of methyl groups modulate binding affinity and geometry. sigmaaldrich.comnih.gov

G-quadruplexes (G4) are non-canonical, four-stranded DNA structures that form in guanine-rich sequences, such as those found in human telomeres and oncogene promoter regions. nih.gov These structures have emerged as attractive targets for anticancer drug design, as ligands that stabilize G4 structures can interfere with key cellular processes like telomere maintenance and oncogene expression. ontosight.ainih.gov

Derivatives of 1,10-phenanthroline have been specifically designed and synthesized to act as G-quadruplex stabilizers. ontosight.ainih.gov The general mechanism involves the flat phenanthroline core stacking on the terminal G-quartets of the G4 structure. Substituents on the phenanthroline ring are crucial for enhancing binding affinity and selectivity for G4 DNA over duplex DNA. Although studies often focus on more complex, disubstituted phenanthrolines, the fundamental ability to act as a G4-binding scaffold is inherent to the phenanthroline core. ontosight.ai Molecular docking studies have helped to elucidate the binding modes, showing how these ligands fit into the grooves or stack on the quartets of the G-quadruplex. ontosight.ai The stabilizing effect of these compounds is often confirmed through techniques like circular dichroism and thermal denaturation experiments. ontosight.ai

1,10-phenanthroline and its derivatives can induce DNA cleavage, typically upon coordination with a metal ion, most notably copper. The resulting [Cu(phen)₂]²⁺ complex acts as a chemical nuclease. The cleavage mechanism involves the binding of the complex to DNA, followed by reductive activation of molecular oxygen to generate reactive oxygen species, such as hydroxyl radicals, which then attack the sugar-phosphate backbone, leading to strand scission. nih.gov

Conjugating the phenanthroline moiety to DNA-binding molecules, such as poly-N-methylpyrrole polyamides, can target this cleavage activity to specific DNA sequences, for instance, A-T rich tracts. nih.gov Furthermore, 1,10-phenanthroline linked to 2'-O-methyl RNA has been shown to form a local triple helix at the target DNA sequence and induce cleavage, demonstrating its utility as a tool for genome analysis. ebi.ac.uk The efficiency and strand-selectivity of the cleavage can be influenced by the structure of the oligonucleotide-phenanthroline conjugate. ebi.ac.uk

Enzyme Inhibition Studies (In Vitro Mechanistic Research)

In addition to interacting with nucleic acids, 2-methyl-1,10-phenanthroline (B1276036) has been investigated for its ability to inhibit specific enzymes.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov They are involved in numerous physiological processes, and certain isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors, making them valuable therapeutic targets. nih.gov

Research has shown that 2-methyl-1,10-phenanthroline can selectively inhibit the activity of carbonic anhydrase. biosynth.com The mechanism of inhibition for phenanthroline-based compounds often involves the coordination of the ligand's nitrogen atoms to the zinc ion in the enzyme's active site, displacing the catalytically essential water molecule or zinc-bound hydroxide (B78521) ion. biosynth.com It has been noted that 2-methyl-1,10-phenanthroline can be used as a ternary complex, for instance with hypophosphorous acid, in studies of its anti-tumor activity. biosynth.com

Enzyme FamilySpecific IsoformsRole of 2-Methyl-1,10-Phenanthroline
Carbonic Anhydrase (CA) General (specific isoforms not detailed in source)Acts as a selective inhibitor. biosynth.com

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play a critical role in neurotransmission by breaking down the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov While a vast number of compounds, both natural and synthetic, have been investigated as cholinesterase inhibitors, there is currently no available scientific literature detailing the direct inhibitory activity of 2-methyl-1,10-phenanthroline against either acetylcholinesterase or butyrylcholinesterase.

Deubiquitination Enzyme Rpn11 Inhibition

Research into the inhibitory effects of 2-methyl-1,10-phenanthroline on the deubiquitination enzyme Rpn11 is largely informed by studies on its parent compound, 1,10-phenanthroline (also known as o-phenanthroline or OPA). Rpn11 is an essential metalloprotease within the 26S proteasome responsible for removing ubiquitin chains from proteins targeted for degradation. nih.govresearchgate.net The catalytic activity of Rpn11 is dependent on a zinc ion coordinated within its JAMM (JAB1/MPN/Mov34 metalloenzyme) domain. researchgate.net

1,10-phenanthroline is a well-established inhibitor of Rpn11. nih.govnih.gov Its mechanism of action involves the chelation of the catalytic Zn²⁺ ion in the active site of the enzyme. nih.gov This inhibition of Rpn11's deubiquitinase activity blocks the function of the proteasome, leading to the accumulation of polyubiquitinated proteins and subsequently inducing apoptosis in cancer cells, such as multiple myeloma cells. nih.gov Pharmacological inhibition of Rpn11 with OPA has been shown to overcome resistance to other proteasome inhibitors like bortezomib. nih.gov

While direct studies on 2-methyl-1,10-phenanthroline's effect on Rpn11 are not extensively available, the inhibitory action is intrinsically linked to the bidentate N,N-chelation of the zinc ion by the phenanthroline scaffold. The presence of a methyl group at the 2-position could potentially influence this interaction. Steric hindrance from the methyl group might affect the binding affinity of the molecule to the Rpn11 active site compared to the unsubstituted 1,10-phenanthroline. However, the fundamental chelating property, which is central to the inhibition of this metalloenzyme, is retained. Further research is required to quantify the specific inhibitory potency of 2-methyl-1,10-phenanthroline against Rpn11 and compare it to its parent compound.

Telomerase Inhibition

The inhibition of telomerase by phenanthroline derivatives is an active area of research in the development of anticancer agents. Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, and its activity is crucial for the immortal phenotype of most cancer cells. nih.govnih.gov One of the key mechanisms by which small molecules can inhibit telomerase is through the stabilization of G-quadruplex structures in telomeric DNA. nih.govpnas.org

Studies have shown that di-substituted phenanthroline-based compounds can effectively induce and stabilize the G-quadruplex structure of human telomeric DNA. nih.gov This stabilization prevents the telomerase enzyme from accessing and extending the telomeres, leading to telomere shortening and eventual cell senescence or apoptosis. For instance, four newly synthesized di-substituted phenanthroline derivatives were shown to significantly increase the melting temperature of telomeric G-quadruplex DNA, indicating strong stabilization. nih.gov Three of these compounds were also found to be potent inhibitors of telomerase activity and exhibited inhibitory effects on the proliferation of HeLa cells. nih.gov

While direct experimental data on 2-methyl-1,10-phenanthroline's telomerase inhibitory activity is limited, the established mechanism for other substituted phenanthrolines suggests a high likelihood of similar behavior. The planar aromatic structure of the phenanthroline core is well-suited for stacking interactions with the G-quartets of the quadruplex DNA. The methyl substituent at the 2-position may influence the binding affinity and specificity of the molecule for the G-quadruplex structure. Research on platinum-phenanthroline complexes has also demonstrated their ability to induce a high degree of quadruplex DNA stabilization and inhibit telomerase. cdnsciencepub.com

Antimicrobial Activity Mechanisms (In Vitro Studies)

Disrupting Cellular Processes

The antimicrobial activity of 2-methyl-1,10-phenanthroline and related compounds is attributed to their ability to disrupt essential cellular processes in microorganisms, primarily through their action as chelating agents. nih.govnih.gov Phenanthrolines can sequester essential metal ions, such as copper, zinc, and iron, which are vital cofactors for numerous enzymes involved in cellular respiration and other metabolic pathways. nih.gov

Studies on various phenanthroline derivatives have demonstrated that their antimicrobial efficacy can be significantly modulated by their substitution pattern. nih.gov The lipophilicity of the molecule, which can be altered by alkyl substitution, plays a role in its ability to penetrate bacterial cell membranes. Once inside the cell, the chelation of metal ions can lead to the inhibition of key metalloenzymes, thereby disrupting cellular function. nih.gov For instance, the antifungal activity of 1,10-phenanthroline has been linked to damage to mitochondrial function and the uncoupling of respiration. nih.gov

Furthermore, the interaction of phenanthroline compounds with DNA can also contribute to their antimicrobial effects. This can interfere with DNA replication and transcription, leading to the inhibition of bacterial growth and, in some cases, cell death. nih.gov

Bacteriostatic Effects on Pathogenic Bacteria

In vitro studies have demonstrated the bacteriostatic effects of phenanthroline derivatives against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. cdnsciencepub.com The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify these effects. nih.gov

Research on dimethyl-substituted phenanthrolines has shown them to be more toxic to bacteria compared to the unsubstituted 1,10-phenanthroline. cdnsciencepub.com For example, 2,9-dimethyl-1,10-phenanthroline was found to be a potent inhibitor of Bacillus subtilis. cdnsciencepub.com The bacteriostatic activity of these compounds is often enhanced in the presence of copper ions, suggesting that the formation of a copper-phenanthroline complex is a key aspect of their mechanism of action. cdnsciencepub.com This complex can catalytically generate reactive oxygen species (ROS), leading to oxidative damage to cellular components.

The bacteriostatic effect of phenanthrolines is characterized by the inhibition of bacterial growth when the compound is present in the culture medium. cdnsciencepub.com This inhibition is concentration-dependent, with higher concentrations leading to a greater reduction in the number of viable cells. cdnsciencepub.com

Antitumor Activity Mechanisms (In Vitro Studies)

The antitumor activity of 2-methyl-1,10-phenanthroline is supported by extensive in vitro research on substituted phenanthroline derivatives, which have been shown to induce cancer cell death through multiple mechanisms. pnas.orgnih.govspandidos-publications.com

One of the primary mechanisms of antitumor activity is the induction of apoptosis. Studies on 2,9-di-sec-butyl-1,10-phenanthroline, an alkyl-substituted analogue, have demonstrated its ability to induce G1 cell cycle arrest and apoptosis in lung and head and neck cancer cell lines. pnas.org The induction of apoptosis by phenanthroline derivatives is often mediated through both intrinsic and extrinsic pathways, involving the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). spandidos-publications.com

Furthermore, phenanthroline compounds can inhibit DNA synthesis in cancer cells, contributing to their anti-proliferative effects. maynoothuniversity.ienih.gov While the parent 1,10-phenanthroline and its metal complexes have been shown to inhibit DNA synthesis, this does not appear to be mediated through DNA intercalation. maynoothuniversity.ienih.gov

The antitumor activity of phenanthrolines can also be enhanced when complexed with metal ions like copper. Copper complexes of phenanthroline have been shown to be potent inhibitors of the proteasome, a key cellular machinery for protein degradation. researchgate.netnih.gov Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, which in turn triggers apoptosis. Research has shown that using methyl-substituted phenanthrolines, such as 2,9-dimethyl-1,10-phenanthroline, in copper complexes enhances their anticancer activity compared to complexes with unsubstituted phenanthroline. nih.gov

Interactive Data Table of Research Findings

SectionSubsectionKey FindingCompound(s) StudiedCell Lines/OrganismsReference(s)
6.2.3 Deubiquitination Enzyme Rpn11 Inhibition Inhibition of Rpn11 via chelation of its catalytic zinc ion, leading to apoptosis.1,10-Phenanthroline (OPA)Multiple Myeloma Cells nih.gov, nih.gov
6.2.4 Telomerase Inhibition Stabilization of G-quadruplex DNA, leading to telomerase inhibition.Di-substituted Phenanthrolines, Platinum-phenanthroline complexesHeLa Cells cdnsciencepub.com, nih.gov
6.3.1 Disrupting Cellular Processes Disruption of mitochondrial function and uncoupling of respiration through metal chelation.1,10-Phenanthroline and its metal complexesCandida albicans nih.gov
6.3.2 Bacteriostatic Effects on Pathogenic Bacteria Increased toxicity to bacteria with dimethyl substitution, enhanced by copper ions.Dimethyl-phenanthrolinesEscherichia coli, Bacillus subtilis cdnsciencepub.com
6.4 Antitumor Activity Mechanisms (In Vitro Studies) Induction of G1 cell cycle arrest and apoptosis.2,9-Di-sec-butyl-1,10-phenanthrolineLung and Head and Neck Cancer Cells pnas.org
6.4 Antitumor Activity Mechanisms (In Vitro Studies) Inhibition of proteasome activity and induction of apoptosis.Copper complexes of 1,10-phenanthrolinePC-3, MDA-MB-231 Cancer Cells nih.gov, researchgate.net
6.4 Antitumor Activity Mechanisms (In Vitro Studies) Enhanced anticancer activity with methyl substitution in copper complexes.Copper complexes of 2,9-dimethyl-1,10-phenanthrolineA-549, Bel-7402, HCT-8, MDCK, L-1210 Cancer Cells nih.gov

Advanced Material Science Applications of 2 Methyl 1,10 Phenanthroline Derivatives

Development of Functional Materials

The incorporation of 2-methyl-1,10-phenanthroline (B1276036) and its derivatives into larger molecular assemblies has given rise to novel functional materials with tailored properties. These materials leverage the inherent characteristics of the phenanthroline core, such as its rigidity, planarity, and coordinating ability, while the methyl substituent provides a means to fine-tune these properties.

Polymers and Nanomaterials with Specific Properties

The integration of phenanthroline moieties into polymeric structures has been a successful strategy for creating advanced macromolecular architectures. nih.gov While research often encompasses a range of phenanthroline derivatives, the principles can be extended to 2-methyl-1,10-phenanthroline. By functionalizing the phenanthroline unit, it can be incorporated as a monomer into polymerization reactions, leading to polymers with metal-ion complexing capabilities. nih.gov This allows for the construction of sophisticated structures such as single-chain nanoparticles, where the polymer chain folds upon the introduction of a metal ion that coordinates to the phenanthroline units. nih.gov

The 2-methyl group in 2-methyl-1,10-phenanthroline can influence the formation and properties of these nanomaterials. Its steric bulk can affect the coordination geometry of the metal complex, potentially altering the folding of the polymer chain and the resulting nanoparticle morphology. Furthermore, the electron-donating nature of the methyl group can modulate the electronic properties of the metal center, which in turn can impact the catalytic or photophysical behavior of the final material.

Advanced Functional Polymeric Materials

Building upon the concept of incorporating phenanthroline units into polymers, advanced functional polymeric materials with specific applications have been developed. These materials often exhibit responsiveness to external stimuli, such as the presence of metal ions. The controlled copolymerization of phenanthroline-containing monomers with other monomers allows for the creation of polymers with a defined number of coordination sites. nih.gov

For instance, the incorporation of lanthanide ions into phenanthroline-containing polymers can lead to luminescent metallo-polymers. nih.gov The phenanthroline ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. The presence of a methyl group on the phenanthroline ring, as in 2-methyl-1,10-phenanthroline, can enhance the efficiency of this energy transfer process by modifying the ligand's triplet energy level. These luminescent polymers have potential applications in areas such as sensing, bio-imaging, and light-emitting devices.

Optical and Optoelectronic Applications

The rich photophysical properties of metal complexes derived from 2-methyl-1,10-phenanthroline have spurred their investigation in various optical and optoelectronic applications. The ability of these complexes to absorb and emit light, coupled with their electrochemical stability, makes them promising candidates for next-generation devices.

Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LEECs)

Phenanthroline derivatives are widely used in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LEECs), often serving as electron-transporting materials or as ligands in emissive metal complexes. nih.gov While specific studies on 2-methyl-1,10-phenanthroline in this context are emerging, research on related phenanthroline derivatives provides valuable insights. For example, blue-emitting materials based on 1,10-phenanthroline (B135089) derivatives have been synthesized and incorporated into OLED devices. nih.gov

In one such study, an OLED device utilizing a phenanthroline derivative as the blue emitter demonstrated a luminous efficiency of 1.45 cd/A and a power efficiency of 1.52 lm/W. nih.gov The introduction of a methyl group onto the phenanthroline scaffold can influence the emission color and efficiency of the device. The electron-donating methyl group can raise the energy of the molecular orbitals, potentially leading to a blue shift in the emission spectrum. Furthermore, the steric hindrance introduced by the methyl group can disrupt intermolecular interactions, which can sometimes lead to improved device performance by reducing aggregation-caused quenching of the emission.

Table 1: Performance of an OLED Device Using a Phenanthroline Derivative Emitter

Parameter Value
Maximum Luminous Efficiency 1.45 cd/A
Maximum Power Efficiency 1.52 lm/W
Maximum External Quantum Efficiency 0.99%
CIE (x,y) Coordinates (0.16, 0.14)
Voltage for Maximum Efficiencies 8.0 V

Data from a study on blue emitting materials based on 1,10-phenanthroline derivatives. nih.gov

Luminescent Sensors and Probes

The inherent luminescence of metal complexes of 2-methyl-1,10-phenanthroline and its derivatives makes them attractive candidates for the development of luminescent sensors and probes. ontosight.ai These sensors can detect the presence of specific analytes, such as metal ions or small molecules, through changes in their luminescence properties, such as intensity or lifetime. rsc.org

For instance, lanthanide complexes with phenanthroline-based ligands have been developed as fluorescent sensors. rsc.org The phenanthroline ligand absorbs energy and transfers it to the lanthanide ion, resulting in strong, characteristic emission. The binding of an analyte to the complex can interfere with this energy transfer process or alter the coordination environment of the lanthanide ion, leading to a change in the luminescence signal. rsc.org A sensor based on a europium complex with a modified 1,10-phenanthroline ligand was able to detect the pesticide methyl parathion (B1678463) with a detection limit of 95 nM. rsc.org The methyl group in 2-methyl-1,10-phenanthroline can be strategically utilized to fine-tune the binding affinity and selectivity of the sensor for a particular target analyte.

Dye-Sensitized Solar Cells (DSSCs)

Ruthenium(II) complexes containing various methylated phenanthroline ligands have been synthesized and their performance in DSSCs evaluated. researchgate.net The introduction of methyl groups on the phenanthroline ligand can influence the electronic properties of the ruthenium complex, thereby affecting the device performance. For example, the presence of electron-donating methyl groups can increase the energy of the highest occupied molecular orbital (HOMO) of the dye, which can be beneficial for dye regeneration.

In a study comparing ruthenium complexes with different numbers of methyl groups on the phenanthroline ligand, a complex with four methyl groups showed a power conversion efficiency of 5.0%. researchgate.netrsc.org Copper complexes with methylated phenanthroline ligands have also shown promise as hole-transporting materials in solid-state DSSCs, achieving power conversion efficiencies of over 8%. rsc.org While direct comparisons with a 2-methyl-1,10-phenanthroline-based dye are limited, these findings highlight the potential of methyl substitution to enhance the performance of DSSCs.

Table 2: Photovoltaic Performance of a DSSC with a Ruthenium Dye Containing a Methylated Phenanthroline Ligand

Parameter Value
Short-Circuit Current Density (Jsc) 11.9 mA cm⁻²
Open-Circuit Voltage (Voc) 0.627 V
Fill Factor (ff) 0.67
Power Conversion Efficiency (η) 5.0%

Data for a cis-[Ru(Me₄-phen)(dcbH₂)(NCS)₂] dye-sensitizer. researchgate.netrsc.org

Photo-Information Storage

The concept of using molecules to store information at the nanoscale is a frontier in data storage technology. Photochromic molecules, which can reversibly change their structure and, consequently, their properties (like color and fluorescence) upon exposure to light of specific wavelengths, are at the forefront of this research. This photoswitching capability makes them candidates for binary data storage, where each state represents a "0" or a "1".

Metal complexes incorporating photochromic ligands are of particular interest for developing materials for photo-information storage. The metal center can influence the photophysical properties of the ligand, potentially enhancing its performance for data storage applications. While the broader class of 1,10-phenanthroline derivatives has been explored for their luminescent and photo-responsive properties, specific and detailed research into the application of 2-methyl-1,10-phenanthroline derivatives for photo-information storage is not extensively documented in publicly available literature.

The general principle for photo-information storage using such compounds involves the isomerization of a photo-responsive unit upon irradiation. wikipedia.org This change in isomeric state can be read out through various spectroscopic techniques, such as changes in absorption or emission spectra. The process would ideally be reversible, allowing for data to be written, erased, and rewritten.

For a material to be viable for photo-information storage, it must exhibit several key characteristics:

Thermal Stability: Both isomeric forms should be stable at room temperature to ensure data retention.

Fatigue Resistance: The molecule should be able to undergo a large number of switching cycles without degradation.

Readout Capability: The two states must have distinct and easily detectable physical properties.

High Quantum Yield: The photo-isomerization process should be efficient.

While the fundamental principles of photochromism are well-established and various phenanthroline-containing systems have been studied for their photoswitching behavior, dedicated research focusing on the practical application of 2-methyl-1,10-phenanthroline derivatives in photo-information storage, including performance metrics like write/erase cycles and data density, is an area that appears to warrant further investigation.

Analytical Chemistry Methodologies Utilizing 2 Methyl 1,10 Phenanthroline

Spectrophotometric and Colorimetric Analysis

Spectrophotometry and colorimetry are cornerstone techniques in analytical chemistry that rely on the interaction of light with a colored compound in solution. 2-Methyl-1,10-phenanthroline (B1276036) is frequently used as a chromogenic reagent, reacting with specific analytes to produce a colored complex whose absorbance is directly proportional to the analyte's concentration, in accordance with the Beer-Lambert law. tau.ac.il

Quantification of Metal Ions (e.g., Fe(II), Ru(III), Cu)

The primary application of 2-methyl-1,10-phenanthroline and its parent compound in spectrophotometry is the determination of trace metal ions. The formation of stable metal-ligand complexes results in significant changes in the UV-Visible absorption spectrum, enabling highly sensitive measurements.

Iron (Fe(II)): 1,10-phenanthroline (B135089) and its derivatives are classic reagents for the determination of iron. acs.org They react with iron(II) to form a distinct orange-red tris-complex, [Fe(phen)₃]²⁺. This complex exhibits a strong absorbance maximum around 510 nm, allowing for the quantification of iron at parts-per-million (ppm) levels. tau.ac.ilijpsjournal.com To ensure all iron in a sample is in the Fe(II) state for complexation, a reducing agent such as hydroxylamine (B1172632) is typically added. jst.go.jp The intensity of the color is stable over a wide pH range (2-9). tau.ac.il In methods requiring extraction, the Fe(II)-phenanthroline chelate can be associated with a dye like methyl orange and extracted into an organic solvent, which can enhance sensitivity. jst.go.jp

Ruthenium (Ru(III)): Ruthenium complexes with phenanthroline-based ligands are extensively studied due to their unique photophysical and electrochemical properties. nih.govrsc.orgresearchgate.net Spectrophotometry can be used to characterize these complexes. For instance, Ru(II) complexes with substituted phenanthroline ligands display strong metal-to-ligand charge transfer (MLCT) bands in the visible region of the spectrum, which are fundamental to their application and analysis. nih.govmdpi.com The synthesis of these complexes can be monitored, and their concentration determined using their characteristic absorption spectra.

Copper (Cu): While 2,9-dimethyl-1,10-phenanthroline (neocuproine) is more specific and widely used for the determination of copper(I), other phenanthroline derivatives can also be employed. uni.eduunt.eduacs.org The method involves the reduction of Cu(II) to Cu(I), followed by complexation with the phenanthroline reagent. The resulting Cu(I) complex can then be extracted into an organic solvent like chloroform (B151607) and measured spectrophotometrically. unt.edu For example, the Cu(I)-neocuproine complex shows a maximum absorbance at 457 nm. unt.edu

Metal IonReagent SystemWavelength of Maximum Absorption (λmax)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Iron(II)1,10-Phenanthroline508-510 nm tau.ac.ilijpsjournal.com11,100 L·mol⁻¹·cm⁻¹ tau.ac.il
Iron(II)1,10-Phenanthroline with Methyl Orange (extraction)422 nm jst.go.jp45,000 L·mol⁻¹·cm⁻¹ jst.go.jp
Copper(I)2,9-Dimethyl-1,10-phenanthroline (Neocuproine)457 nm unt.edu7,950 L·mol⁻¹·cm⁻¹ (in CHCl₃-EtOH)
Ruthenium(II)Ru(phen)(bpy)₂~450 nm nih.govNot specified

Pharmaceutical Analysis and Quality Control

The versatility of 1,10-phenanthroline extends to the analysis of pharmaceutical compounds. ijpsjournal.com It is often used in indirect spectrophotometric methods for drug quantification. These methods typically involve the oxidation of the drug with a known excess of a metal ion, such as Fe(III). The resulting Fe(II) is then complexed with 1,10-phenanthroline, and the absorbance of the colored complex is measured. The amount of Fe(II) formed is stoichiometric to the amount of the drug, allowing for its indirect determination. ijpsjournal.com This principle has been applied to quantify various pharmaceuticals, including barnidipine (B1667753) hydrochloride and mycophenolic acid, with the resulting orange-red complex consistently showing a maximum absorption at 510 nm. ijpsjournal.com

Electrochemical Sensing and Detection

2-Methyl-1,10-phenanthroline and related compounds are utilized in the development of electrochemical sensors. These sensors can be based on the redox properties of the metal complexes formed by the phenanthroline ligand. Metal-organic frameworks (MOFs) incorporating phenanthroline derivatives can be used to modify electrodes, creating robust and high-performance sensors. nih.govlabxing.com The integration of these complexes onto electrode surfaces can enhance selectivity and sensitivity for detecting target analytes, including certain pharmaceuticals. nih.gov The electrochemical activity of an analyte can be measured as a redox signal at the MOF-based electrode.

Chromatographic Techniques

In chromatographic techniques, 1,10-phenanthroline derivatives can be used as part of post-column reaction detection systems in liquid chromatography. acs.org After the components of a mixture are separated on the column, the eluent is mixed with a reagent solution containing the phenanthroline derivative and a metal ion. This reaction forms a colored complex with the analyte of interest, which can then be detected by a spectrophotometric detector. This approach enhances the selectivity and sensitivity of the chromatographic analysis for specific metal ions or compounds that can participate in the complex-forming reaction. 5-Methyl-1,10-phenanthroline, for example, has been used in capillary zone electrophoresis for the determination of Cu(II). sigmaaldrich.com

Environmental Monitoring

The high sensitivity of analytical methods using 2-methyl-1,10-phenanthroline makes it suitable for environmental monitoring. chemimpex.com It can be used to determine trace levels of metal ions, such as Fe(II), in water samples. ijpsjournal.com For instance, a sensor film with immobilized 1,10-phenanthroline has been developed for the detection of Fe(II) in environmental applications, offering a simple and rapid method for real-time monitoring. ijpsjournal.com The ability to detect low concentrations of metal pollutants is crucial for assessing water quality and ensuring compliance with environmental regulations.

Advanced Spectroscopic Characterization Techniques (for complex analysis)

Beyond standard UV-Vis spectrophotometry, advanced spectroscopic techniques are employed to characterize the structure and properties of 2-methyl-1,10-phenanthroline and its metal complexes in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure of newly synthesized phenanthroline ligands and their resulting metal complexes, confirming the coordination environment. mdpi.commdpi.commdpi.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy provides information about the vibrational modes of the molecules. Changes in the IR spectrum upon complexation can confirm the coordination of the nitrogen atoms of the phenanthroline ring to the metal center. researchgate.netresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and composition of the phenanthroline derivatives and their complexes. sigmaaldrich.commdpi.com

Emission Spectroscopy: Ruthenium and other transition metal complexes with phenanthroline ligands are often luminescent. Emission spectroscopy is used to study their photophysical properties, such as excited-state lifetimes and quantum yields, which are crucial for applications in sensing and photocatalysis. nih.govresearchgate.net

X-ray Crystallography: This technique provides definitive information on the three-dimensional structure of the metal complexes in the solid state, confirming bond lengths, bond angles, and the coordination geometry around the metal ion. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-methyl-1,8-phenanthroline?

  • Answer : The synthesis typically involves functionalization of the 1,8-naphthyridine core. A common approach is α-carbon functionalization using alkylation or cross-coupling reactions under inert atmospheres. Purification can be optimized via column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol. For process optimization, Response Surface Methodology (RSM) with variables like temperature and pressure can refine yield and purity .

Q. How is 2-methyl-1,8-phenanthroline characterized structurally and functionally?

  • Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.
  • Mass spectrometry (EI/ESI-MS) for molecular weight validation.
  • Fluorescence spectroscopy to assess ligand-metal interactions (e.g., Job plots for stoichiometry determination) .
  • X-ray crystallography for solid-state structural elucidation .

Q. What are the primary applications of 2-methyl-1,8-phenanthroline in coordination chemistry?

  • Answer : It acts as a tetradentate ligand, forming stable complexes with transition metals (e.g., Ru(II), Pt(II)) for catalytic or photochemical studies. Its methyl group enhances steric effects, influencing redox potentials and catalytic activity. Applications include photooxidation mediation and solar energy conversion .

Q. How is this compound used in analytical chemistry for metal ion detection?

  • Answer : Derivatives of 1,8-phenanthroline are employed in colorimetric assays for Fe(II)/Fe(III) quantification via UV-Vis spectroscopy. The 2-methyl variant may improve selectivity by modulating electron-donating capacity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability constants of 2-methyl-1,8-phenanthroline-metal complexes?

  • Answer : Discrepancies often arise from solvent polarity, pH, or counterion effects. Use multivariate statistical analysis (e.g., PCA) to isolate variables. Validate findings via isothermal titration calorimetry (ITC) and compare with computational models (DFT) .

Q. What experimental designs optimize ligand-metal complexation efficiency for photochemical applications?

  • Answer : Employ a central composite rotatable design (CCRD) to test variables like pH, temperature, and molar ratios. Fluorescence quenching assays and transient absorption spectroscopy can monitor electron transfer kinetics. Reference Ru(II)-polypyridyl systems for benchmarking .

Q. How does the methyl substituent influence photostability and electronic properties compared to unsubstituted 1,8-phenanthroline?

  • Answer : The methyl group increases electron density at the coordination site, enhancing π-backbonding with metals. Compare redox potentials via cyclic voltammetry and assess photodegradation rates under UV irradiation. TD-DFT calculations can predict absorption spectra shifts .

Q. What strategies mitigate interference from competing ligands in multicomponent systems?

  • Answer : Use competitive binding assays with EDTA or cyclodextrins. Spectrofluorometric titration (e.g., Stern-Volmer plots) quantifies binding affinities. For biological systems, site-directed mutagenesis or chelator-resistant metal ions can isolate ligand effects .

Methodological Considerations

  • Data Contradictions : Address conflicting reports on complex stability by standardizing buffer conditions (e.g., ionic strength, O₂ exclusion) and validating with multiple techniques (e.g., EPR for paramagnetic species) .
  • Synthesis Optimization : Leverage RSM to model interactions between reaction time, catalyst loading, and solvent polarity. Pilot-scale trials should use GC-MS for purity assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.